

# 4-(Aminomethyl)pyridin-2-amine IUPAC name and synonyms

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## Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2-amine

Cat. No.: B596748

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## Technical Guide: 4-(Aminomethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(Aminomethyl)pyridin-2-amine** is a substituted pyridine derivative with potential applications in various fields, including materials science and medicinal chemistry. Its bifunctional nature, containing both a primary aliphatic amine and an aromatic amine, makes it an interesting building block for the synthesis of more complex molecules. This document provides a summary of the currently available technical information for this compound.

### Nomenclature

- IUPAC Name: **4-(aminomethyl)pyridin-2-amine**
- Synonyms:
  - 2-amino-4-Pyridinemethanamine[1]
  - 4-Pyridinemethanamine, 2-amino-[1]
  - 4-Pyridinemethanamine,2-amino-(9CI)[1]

- 4-AMINOMETHYL-PYRIDIN-2-YLAMINE HCl[1]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-(Aminomethyl)pyridin-2-amine**.

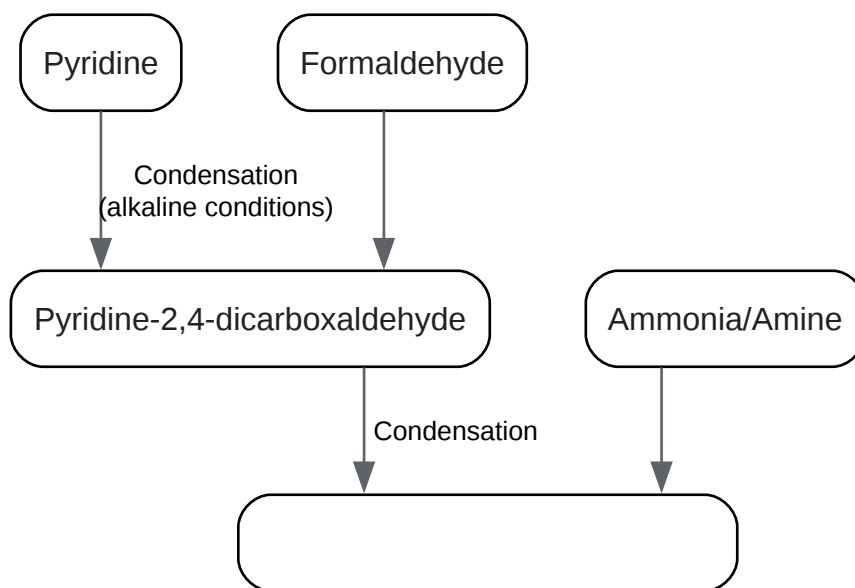
Property	Value	Reference
CAS Number	199296-51-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	[1]
Molecular Weight	123.16 g/mol	[1]
Appearance	Colorless to light yellow crystal or powdery solid	[1]
Density	1.174 g/cm <sup>3</sup>	[1]
Boiling Point	301.009 °C at 760 mmHg	[1]
Flash Point	161.142 °C	[1]
Vapor Pressure	0.001 mmHg at 25 °C	[1]
Refractive Index	1.624	[1]
Solubility	Low solubility in water; soluble in alcohol and some organic solvents.	[1]
Storage Conditions	Under inert gas (nitrogen or Argon) at 2–8 °C.	[1]

## Synthesis

A general, multi-step synthesis for **4-(Aminomethyl)pyridin-2-amine** has been described, starting from pyridine and formaldehyde.[1] A detailed experimental protocol for this specific synthesis is not readily available in the reviewed literature. However, the general approach is outlined below.

## General Synthesis Pathway

The synthesis is proposed to proceed via the formation of a dialdehyde intermediate, followed by condensation with an amine source.



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Caption: Generalized synthesis route for **4-(Aminomethyl)pyridin-2-amine**.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of **4-(Aminomethyl)pyridin-2-amine** are not available in the public domain based on the conducted searches. Protocols for analogous compounds, such as the hydrogenation of 2-cyano-4-methyl pyridine to form 2-(aminomethyl)-4-methylpyridine, have been published and may serve as a starting point for methodological development.<sup>[2]</sup>

## Spectral Data

Specific spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **4-(Aminomethyl)pyridin-2-amine** are not readily available in the searched scientific literature. Based on its structure, the following spectral features would be anticipated:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the aminomethyl ( $-\text{CH}_2\text{NH}_2$ ) protons, and broad signals for the protons of the two amine groups ( $-\text{NH}_2$ ).
- $^{13}\text{C}$  NMR: Resonances for the four distinct aromatic carbons of the pyridine ring and a signal for the aliphatic aminomethyl carbon.
- IR Spectroscopy: Characteristic N-H stretching vibrations for both primary aromatic and primary aliphatic amines in the region of  $3200\text{--}3500\text{ cm}^{-1}$ , C-H stretching vibrations, and C=C and C=N stretching vibrations from the pyridine ring.
- Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight ( $123.16\text{ g/mol}$ ).

## Biological Activity and Applications

### Industrial Applications

**4-(Aminomethyl)pyridin-2-amine** is reported to be used in the preparation of flame retardants for plastics, coatings, and textiles.<sup>[1]</sup> It is also mentioned for potential use in the fields of dyes and pesticides.<sup>[1]</sup>

### Medicinal Chemistry and Drug Development

While specific biological activity data for **4-(Aminomethyl)pyridin-2-amine** is scarce, the aminopyridine scaffold is of significant interest in medicinal chemistry.<sup>[3]</sup> Derivatives of closely related structures have been investigated for various therapeutic targets:

- Inhibition of Inducible Nitric Oxide Synthase (iNOS): Analogues of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of iNOS, an enzyme implicated in inflammatory processes.<sup>[4]</sup>
- Inhibition of Lysyl Oxidase-Like 2 (LOXL2): Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of LOXL2, an enzyme involved in the progression of fibrosis.<sup>[5]</sup>

These findings suggest that **4-(Aminomethyl)pyridin-2-amine** could serve as a valuable scaffold or starting material for the development of novel therapeutic agents. However, no

quantitative biological data (e.g.,  $IC_{50}$ ,  $K_i$ ) or detailed protocols for biological assays for this specific compound were found in the reviewed literature.

## Safety Information

**4-(Aminomethyl)pyridin-2-amine** is a combustible substance and should be handled with appropriate safety precautions.<sup>[1]</sup>

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

## Conclusion

**4-(Aminomethyl)pyridin-2-amine** is a chemical compound with established nomenclature and some reported physicochemical properties and industrial uses. However, there is a notable lack of detailed scientific literature regarding its specific synthesis protocols, comprehensive spectral characterization, and biological activity. The demonstrated utility of its structural analogues in medicinal chemistry highlights its potential as a valuable building block for future research and development. Further investigation is required to fully characterize this compound and explore its potential applications.

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